IR 754 Carboxylic Acid

Description

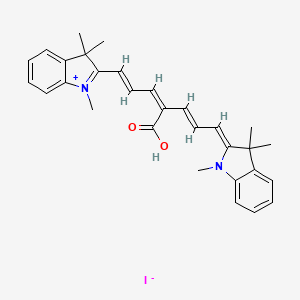

The exact mass of the compound 2-(4-Carboxy-7-(1,3,3-trimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium iodide is 580.15868 g/mol and the complexity rating of the compound is 896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3,3-trimethylindol-1-ium-2-yl)-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]penta-2,4-dienoic acid;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O2.HI/c1-29(2)22-15-7-9-17-24(22)31(5)26(29)19-11-13-21(28(33)34)14-12-20-27-30(3,4)23-16-8-10-18-25(23)32(27)6;/h7-20H,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLOWBTYMQEOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C(C=CC=C3C(C4=CC=CC=C4N3C)(C)C)C(=O)O)C)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

580.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311980-68-2 |

Source

|

| Record name | 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to IR 754 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine (B1664457) class. Dyes of this nature are of significant interest in biomedical research and drug development due to their spectral properties falling within the "optical window" of biological tissues (approximately 700-900 nm). This region offers minimal absorbance and autofluorescence from endogenous biomolecules, enabling deeper tissue penetration and higher signal-to-noise ratios for in vivo imaging applications. The presence of a carboxylic acid functional group provides a versatile handle for covalent conjugation to a wide array of biomolecules, including proteins, antibodies, and peptides, making it a valuable tool for creating targeted fluorescent probes.

Recent studies on structurally similar heptamethine cyanine dyes, such as IR-783 and MHI-148, have revealed a remarkable intrinsic ability to preferentially accumulate in cancer cells. This phenomenon is attributed to their interaction with overexpressed Organic Anion Transporting Polypeptides (OATPs) on the surface of tumor cells, followed by localization within mitochondria and lysosomes. This inherent tumor-targeting capability, independent of conjugation to a targeting ligand, positions this compound and its analogues as promising candidates for cancer imaging, targeted drug delivery, and photothermal therapy.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a green to dark green crystalline powder. While specific experimental values for all photophysical properties of this compound are not extensively documented in publicly available literature, the following tables summarize its known characteristics and typical properties of structurally similar heptamethine cyanine dyes.

General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2311980-68-2 | [1] |

| Molecular Formula | C₃₀H₃₃IN₂O₂ | [1] |

| Molecular Weight | 580.50 g/mol | [1] |

| Appearance | Green to dark green powder/crystal | [2] |

| Purity | ≥95% (typical) | [1] |

| Topological Polar Surface Area (TPSA) | 43.55 Ų | [1] |

| Predicted LogP | 3.1315 | [1] |

| Storage Conditions | 4°C, sealed from moisture and light | [1] |

Spectroscopic Properties

| Property | Value | Reference |

| Maximum Absorption (λmax) | 745 - 750 nm (in methanol) | |

| Maximum Emission (λem) | Not specified; typically ~20-30 nm red-shifted from λmax for cyanine dyes | |

| Molar Extinction Coefficient (ε) | Not specified; typically 150,000 - 250,000 M⁻¹cm⁻¹ for heptamethine cyanines | |

| Fluorescence Quantum Yield (Φ) | Not specified; highly solvent and environment dependent |

Infrared (IR) Spectroscopy Profile of the Carboxylic Acid Moiety

The carboxylic acid group of IR 754 imparts characteristic absorption bands in the infrared spectrum. While a specific spectrum for this compound is not available, the typical IR absorptions for a carboxylic acid are well-established.

| Functional Group Vibration | Typical Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretch | 2500 - 3300 | Very broad band due to hydrogen bonding |

| C=O Stretch (Carbonyl) | 1690 - 1760 | Strong and sharp |

| C-O Stretch | 1210 - 1320 | Medium to strong |

| O-H Bend | 1395 - 1440 and 910 - 950 | Medium, in-plane and out-of-plane |

Biological Interactions and Cellular Uptake

A key feature of this compound and related heptamethine cyanine dyes is their selective uptake and retention in cancer cells compared to normal cells.[3] This process is not based on passive diffusion alone but is an active, energy-dependent mechanism.[4]

The proposed pathway involves:

-

Binding and Transport: The dye is recognized and transported into the cancer cell primarily by Organic Anion Transporting Polypeptides (OATPs), which are often overexpressed on the surface of various cancer cells.[4][5] This transport can be competitively inhibited by other OATP substrates like bromosulfophthalein (BSP).[4]

-

Intracellular Accumulation: Following uptake, the dye concentrates in the mitochondria and lysosomes of the cancer cells.[6][7] The high mitochondrial membrane potential in cancer cells may contribute to this accumulation.

This intrinsic tumor-targeting mechanism makes this compound a powerful tool for cancer research, allowing for the visualization of tumors without the need for conjugation to a specific targeting antibody or peptide.

Experimental Protocols

The carboxylic acid group on IR 754 is a versatile functional handle for bioconjugation. It is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.

General Synthesis of Heptamethine Cyanine Dyes

Protocol for Antibody Labeling via NHS Ester Chemistry

This protocol describes the general steps to conjugate this compound to an antibody.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Antibody solution (in amine-free buffer, e.g., PBS)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Activation of Carboxylic Acid to NHS Ester:

-

Dissolve this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO.

-

Stir the reaction mixture at room temperature for 1-2 hours in the dark to form the IR 754-NHS ester.

-

-

Antibody Preparation:

-

Exchange the antibody into the reaction buffer (pH 8.3-8.5) to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the freshly prepared IR 754-NHS ester solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of the dye.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.

-

Incubate for an additional 30 minutes.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

-

The first colored fraction to elute will be the antibody-dye conjugate.

-

-

Characterization:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the dye (~750 nm).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye) where A_max is the absorbance at the dye's λmax, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients of the protein and dye, and CF is a correction factor for the dye's absorbance at 280 nm.

-

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for a range of applications:

-

In Vivo Imaging: Due to its NIR fluorescence and inherent tumor-targeting properties, it can be used for non-invasive imaging of tumors in animal models.

-

Targeted Fluorescent Probes: The carboxylic acid group allows for its conjugation to antibodies, peptides, or small molecules to create probes for specific cellular targets, enabling fluorescence microscopy, flow cytometry, and other bio-imaging techniques.

-

Drug Delivery: As a tumor-accumulating molecule, it can be conjugated to therapeutic agents to enhance their delivery to cancer cells, potentially increasing efficacy and reducing systemic toxicity.

-

Photothermal Therapy (PTT): Like other cyanine dyes, IR 754 has the potential to act as a photosensitizer, generating heat upon NIR light irradiation to induce localized tumor cell death.

Conclusion

This compound is a near-infrared heptamethine cyanine dye with significant potential in biomedical research and drug development. Its favorable spectroscopic properties, coupled with its intrinsic ability to target cancer cells and a versatile carboxylic acid handle for bioconjugation, make it a powerful tool for creating advanced imaging probes and targeted therapeutic agents. Further research into its specific photophysical properties and biological interactions will continue to expand its utility in the field of oncology and beyond.

References

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Near IR heptamethine cyanine dye-mediated cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of near-infrared heptamethine cyanine dye IR-783 in diagnosis of cervical cancer and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to IR 754 Carboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. The information is curated for researchers and professionals in the fields of life sciences and drug development, with a focus on data presentation, experimental considerations, and visualization of relevant processes.

Chemical Structure and Identification

This compound, systematically named 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium iodide, is a complex organic molecule belonging to the cyanine dye family. Its structure is characterized by two indolenine rings linked by a polymethine chain, which is responsible for its strong absorption and fluorescence in the near-infrared region. The presence of a carboxylic acid group provides a reactive handle for bioconjugation.

The chemical identity of this compound is summarized in the table below.

| Identifier | Value |

| Chemical Name | 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium iodide |

| CAS Number | 2311980-68-2[1][2][3][4] |

| Molecular Formula | C₃₀H₃₃IN₂O₂[1][2][4] |

| Molecular Weight | 580.51 g/mol [2] |

| SMILES | [I-].O=C(O)C(C=CC=C1N(C=2C=CC=CC2C1(C)C)C)=CC=CC3=--INVALID-LINK--C[1][4] |

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a green to dark green powder or crystalline solid.[2] It is known to be light-sensitive and hygroscopic, necessitating storage under an inert gas in a cool, dark, and dry place.[5]

Physical Properties

| Property | Value | Source |

| Appearance | Green to Dark green powder to crystal | [2] |

| Purity | >80.0% (HPLC) or ≥95% | [2][4] |

| Storage Conditions | Store under inert gas, cool and dark place (<15°C) | [5] |

| Conditions to Avoid | Light Sensitive, Hygroscopic | [5] |

Spectroscopic Properties

The extended polymethine chain in this compound results in a low-energy electronic transition, leading to strong absorption and emission in the near-infrared spectrum.

| Parameter | Value | Solvent |

| λmax (Absorption) | 745.0 - 750.0 nm | Methanol |

Note on Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1700 and 1725 cm⁻¹. The exact positions can be influenced by hydrogen bonding.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the carboxylic acid proton typically appears as a broad singlet far downfield, between 10 and 13 ppm. The protons on the carbon adjacent to the carbonyl group usually resonate in the 2.0-2.5 ppm region. In ¹³C NMR, the carbonyl carbon of a carboxylic acid typically appears between 160 and 185 ppm. Due to the lack of specific spectral data for this compound in the available literature, these are general ranges for the carboxylic acid functional group.

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of heptamethine cyanine dyes typically involves the condensation of two equivalents of an appropriate indolenine salt with a five-carbon chain precursor. The carboxylic acid functionality can be introduced either on one of the indolenine precursors or on the polymethine bridge.

The following diagram illustrates a generalized workflow for the synthesis and purification of a heptamethine cyanine dye.

Caption: Generalized workflow for cyanine dye synthesis.

Methodology:

-

Reaction Setup: Combine the indolenine precursor(s) and the polymethine bridge source in a suitable solvent system, often a mixture of acetic anhydride and pyridine (B92270) or another organic base.

-

Reaction Conditions: Heat the reaction mixture, typically at reflux, for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After cooling, the crude dye is often precipitated by the addition of a non-polar solvent like diethyl ether. The precipitate is then collected by filtration.

-

Purification: The crude product is purified, commonly by column chromatography on silica gel or a reversed-phase medium. The choice of eluent will depend on the polarity of the specific dye. Recrystallization from a suitable solvent system can also be employed.

-

Characterization: The final product's identity and purity are confirmed using techniques such as NMR spectroscopy, mass spectrometry, UV-Vis spectroscopy, and high-performance liquid chromatography (HPLC).

Bioconjugation via Carboxylic Acid Group

The carboxylic acid moiety on IR 754 allows for its covalent attachment to biomolecules, such as proteins, antibodies, or peptides, through the formation of an amide bond with primary amine groups. This typically requires the activation of the carboxylic acid.

The following diagram illustrates a typical workflow for bioconjugation.

References

An In-Depth Technical Guide to the Spectral Properties of IR 754 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine (B1664457) dye. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this fluorophore for applications such as in vivo imaging, fluorescence microscopy, and targeted drug delivery.

Core Spectral Properties

This compound is a heptamethine cyanine dye characterized by its strong absorption and fluorescence in the near-infrared region of the electromagnetic spectrum. Its chemical structure incorporates a carboxylic acid functional group, enabling conjugation to biomolecules such as antibodies and peptides.

Quantitative Spectral Data

The key spectral properties of this compound are summarized in the table below. These values are essential for designing and interpreting experiments involving this dye.

| Property | Value | Solvent | Notes |

| Absorption Maximum (λmax) | 745 - 750 nm | Methanol (B129727) | The peak wavelength at which the dye absorbs the most light. |

| Excitation Maximum (λex) | ~750 nm | Methanol | Estimated from the fluorescence excitation spectrum. |

| Emission Maximum (λem) | ~775 nm | Methanol | Estimated from the fluorescence emission spectrum. |

| Molar Absorptivity (ε) | Not available | - | A precise, published value is not readily available. Cyanine dyes typically have high molar absorptivity, often in the range of 150,000 - 250,000 M-1cm-1. |

| Quantum Yield (Φ) | Not available | - | A precise, published value is not readily available. The quantum yield of cyanine dyes can vary significantly based on their structure and environment. |

| Stokes Shift | ~25 nm | Methanol | The difference between the excitation and emission maxima. |

| Molecular Formula | C₃₀H₃₃IN₂O₂ | - | [1] |

| Molecular Weight | 580.51 g/mol | - |

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key spectral properties of this compound. These methods are standard in the characterization of fluorescent dyes.

Measurement of Absorption Spectrum and Molar Absorptivity

The absorption spectrum is measured to determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the dye absorbs light at a specific wavelength.

Materials:

-

This compound

-

Spectroscopic grade methanol

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in methanol. Protect the solution from light.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will have absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the near-infrared region (e.g., 600-900 nm). Use methanol as the blank to zero the instrument.

-

Absorbance Measurement: Measure the absorbance of each dilution at the determined λmax.

-

Data Analysis: Plot a graph of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the line will be the molar absorptivity (since the path length is 1 cm).

Measurement of Fluorescence Emission Spectrum and Quantum Yield

The fluorescence emission spectrum is measured to determine the wavelength of maximum emission (λem). The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process.

Materials:

-

This compound solutions of known absorbance (prepared as above)

-

A suitable fluorescence standard with a known quantum yield in the NIR region (e.g., IR-125)

-

Calibrated spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Reference Standard Preparation: Prepare a solution of the reference standard in the same solvent as the sample, with an absorbance at the excitation wavelength similar to the sample.

-

Spectrofluorometer Setup: Set the excitation wavelength of the spectrofluorometer to the λmax of this compound. Set the emission scan range to start at a wavelength slightly longer than the excitation wavelength and extend beyond the expected emission peak (e.g., 760-900 nm).

-

Fluorescence Measurement: Measure the fluorescence emission spectra of both the this compound solution and the reference standard.

-

Data Analysis (Relative Quantum Yield): The quantum yield can be calculated using the following equation:

Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for characterizing the spectral properties of this compound.

Caption: Workflow for determining the molar absorptivity of this compound.

Caption: Workflow for determining the fluorescence quantum yield of this compound.

Potential Signaling Pathways and Applications

While specific signaling pathway involvement for this compound is not extensively documented in publicly available literature, its properties as a near-infrared fluorescent probe with a reactive carboxylic acid group suggest its utility in a variety of research and drug development applications.

The carboxylic acid moiety allows for covalent conjugation to targeting ligands such as:

-

Antibodies: For targeted imaging of specific cell surface receptors or tumors.

-

Peptides: To target specific cellular processes or receptors.

-

Small Molecules: For developing targeted therapeutic or diagnostic agents.

The general workflow for such an application is depicted below:

Caption: General workflow for the application of this compound in targeted imaging.

The near-infrared absorption and emission properties of this compound make it particularly suitable for in vivo imaging due to the reduced scattering and absorption of light by biological tissues in this spectral window, allowing for deeper tissue penetration and higher signal-to-noise ratios. Potential research areas include cancer biology, immunology, and neuroscience, where tracking of specific cell populations or molecular targets in living organisms is crucial.

Conclusion

This compound is a valuable tool for researchers in various fields of life sciences and drug development. Its near-infrared spectral properties, combined with the potential for bioconjugation, offer significant advantages for targeted imaging and sensing applications. This guide provides the foundational knowledge of its spectral characteristics and the experimental procedures for their determination, enabling researchers to effectively integrate this fluorophore into their studies. Further characterization to determine precise values for molar absorptivity and quantum yield will enhance its utility and allow for more quantitative applications.

References

An In-depth Technical Guide to IR 754 Carboxylic Acid: Absorbance, Emission, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and applications of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This document details its known spectral characteristics, outlines experimental protocols for its analysis, and illustrates a key application in light-activated drug delivery.

Core Spectroscopic and Physicochemical Properties

This compound, with the CAS number 2311980-68-2, is a fluorescent dye that absorbs and emits light in the near-infrared spectrum.[1][2][3] This region is particularly advantageous for biological applications due to the minimal autofluorescence of tissues and deeper light penetration. The key properties of this dye are summarized below.

| Property | Data | Reference |

| Molecular Formula | C30H33IN2O2 | [1][4] |

| Molecular Weight | 580.50 g/mol | [4] |

| CAS Number | 2311980-68-2 | [1][4] |

| Appearance | Green to dark green powder/crystal | [3] |

| Storage Conditions | 4°C, sealed, away from moisture and light | [4] |

Absorbance and Emission Spectra

| Parameter | Value | Solvent | Reference |

| Absorbance Maximum (λmax) | 745 - 750 nm | Methanol | [3] |

| Molar Extinction Coefficient (ε) | Not available | - | |

| Emission Maximum (λem) | Not available | - | |

| Quantum Yield (Φ) | Not available | - | |

| Fluorescence Lifetime (τ) | Not available | - |

Experimental Protocols

Detailed experimental protocols for the precise determination of the absorbance and emission characteristics of near-infrared dyes like this compound are crucial for reproducible research. Below are standard methodologies for these measurements.

Determination of Absorbance Spectrum and Molar Extinction Coefficient

The absorbance spectrum is measured using a UV-Vis-NIR spectrophotometer. The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law.

Materials:

-

This compound

-

Spectrophotometric grade solvent (e.g., methanol, DMSO, PBS)

-

Calibrated UV-Vis-NIR spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent. Due to the nature of cyanine dyes, initial dissolution in a small amount of DMSO followed by dilution in an aqueous buffer like PBS is common.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Spectrophotometer Measurement:

-

Set the spectrophotometer to scan a relevant wavelength range (e.g., 600-900 nm).

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the resulting linear regression line, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).

-

Determination of Emission Spectrum and Quantum Yield

The fluorescence emission spectrum and quantum yield (Φ) are determined using a spectrofluorometer. The quantum yield is typically measured relative to a standard with a known quantum yield in the same solvent.

Materials:

-

This compound solution (with absorbance < 0.1 at the excitation wavelength)

-

A suitable NIR fluorescent standard (e.g., IR-26, with a known quantum yield in the chosen solvent)

-

Spectrophotometric grade solvent

-

Calibrated spectrofluorometer with a NIR detector

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare dilute solutions of both the this compound and the reference standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low and matched as closely as possible (ideally < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Fluorescence Measurement:

-

Excite the sample and the standard at the same wavelength.

-

Record the fluorescence emission spectrum over a range that covers the entire emission profile.

-

Ensure identical experimental conditions (e.g., slit widths) for both measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample (Isample) and the standard (Istd).

-

Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample^2 / nstd^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Applications in Drug Development: Photocaging

A significant application for heptamethine cyanine dyes like this compound is in photocaging, a technique where a bioactive molecule is rendered inactive by conjugation to a photolabile protecting group (the cyanine dye).[5][6] Irradiation with NIR light cleaves the protecting group, releasing the active molecule with high spatial and temporal control.[5][6]

Experimental Workflow: NIR-Induced Release of a Carboxylic Acid in a Cellular Context

The following diagram illustrates a typical experimental workflow for the use of a cyanine-based photocage to deliver and release a carboxylic acid-containing drug into cells.

Caption: Experimental workflow for NIR-induced drug release.

This workflow demonstrates the synthesis of the cyanine-caged drug, its introduction to a cell culture, and the subsequent light-triggered release and analysis.[2][3]

Signaling Pathway: Photooxidative Release Mechanism

The release of the carboxylic acid from the cyanine photocage is typically initiated by a photooxidative mechanism. The following diagram illustrates the proposed pathway.

References

An In-Depth Technical Guide to IR 754 Carboxylic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IR 754 Carboxylic Acid, a near-infrared (NIR) cyanine (B1664457) dye with significant applications in biomedical research and drug development. This document details its physicochemical properties, outlines a representative experimental protocol for its common use in bioconjugation, and illustrates a potential application in studying cellular signaling pathways.

Core Properties of this compound

This compound is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. Its chemical structure includes a carboxylic acid group, which serves as a versatile handle for covalent attachment to various biomolecules.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₃IN₂O₂ | [1][2] |

| Molecular Weight | 580.50 g/mol | [1] |

| CAS Number | 2311980-68-2 | [1][2] |

| Appearance | Green to dark green powder/crystal | [3] |

| Category | Near-Infrared (NIR) Dye, Cyanine Dye | [1] |

| Purity | Typically >80.0% (HPLC) | [3] |

Applications in Research and Drug Development

The primary utility of this compound stems from its fluorescent properties and its capacity for bioconjugation. The carboxylic acid moiety allows for its covalent linkage to proteins, antibodies, peptides, and nanoparticles, enabling their use as fluorescent probes in a variety of applications.[4]

These applications include:

-

Fluorescent Labeling: Creating fluorescently tagged molecules for use in techniques such as fluorescence microscopy, flow cytometry, and in vivo imaging.

-

Bioimaging: Visualizing biological structures and processes in vitro and in vivo. The NIR properties of IR 754 are particularly advantageous for deep-tissue imaging due to reduced light scattering and lower autofluorescence from biological tissues.[5]

-

Targeted Drug Delivery: Functionalizing nanoparticles or drug carriers with IR 754 allows for the tracking and visualization of their distribution and accumulation at target sites.[4][6][7]

-

Photocaging: Recent research has explored the use of cyanine dyes in near-infrared light-induced "photouncaging," where the dye can be used to release a caged molecule, such as a carboxylic acid-containing drug, with high spatial and temporal control.[1][2][8][9][10]

Experimental Protocols

A common application of this compound is its conjugation to primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies. This is typically achieved through the activation of the carboxylic acid group using carbodiimide (B86325) chemistry to form a reactive N-hydroxysuccinimide (NHS) ester.

General Protocol for Antibody Conjugation

This protocol is a representative example and may require optimization for specific antibodies and applications.

Materials:

-

This compound

-

Antibody (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer (e.g., 10 mg/mL) immediately before use.

-

Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired amount of this compound solution.

-

Add a 1.5 to 2-fold molar excess of EDC to the this compound solution.

-

Immediately add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.

-

-

Conjugation to the Antibody:

-

Dissolve the antibody in the Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the activated IR 754-NHS ester solution to the antibody solution. The molar ratio of the dye to the antibody should be optimized, but a starting point is often a 10 to 20-fold molar excess of the dye.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the antibody-dye conjugate from excess dye and byproducts using size-exclusion chromatography or dialysis.

-

Visualization of Experimental Workflow and Potential Application

Experimental Workflow for Antibody Conjugation

Caption: Workflow for the conjugation of this compound to an antibody.

Example Application: Visualizing the EGFR Signaling Pathway

An antibody conjugated with this compound could be used to visualize a component of a signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates a simplified EGFR signaling cascade, which is a key pathway in cell proliferation and is often studied in cancer research.

Caption: Simplified EGFR signaling pathway, a potential target for imaging with IR 754-labeled antibodies.

References

- 1. d-nb.info [d-nb.info]

- 2. Photouncaging of Carboxylic Acids from Cyanine Dyes with Near-Infrared Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amiscientific.com [amiscientific.com]

- 4. Carboxylic Acid Impact on Next-Gen Biomedical Research [eureka.patsnap.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hybrid nanoparticles for drug delivery and bioimaging: mesoporous silica nanoparticles functionalized with carboxyl groups and a near-infrared fluorescent dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nanoparticles for Targeted Drug Delivery [dspace.mit.edu]

- 8. researchgate.net [researchgate.net]

- 9. Photouncaging of Carboxylic Acids from Cyanine Dyes with Near‐Infrared Light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to IR 754 Carboxylic Acid: A Near-Infrared Heptamethine Cyanine Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IR 754 Carboxylic Acid (CAS Number: 2311980-68-2), a near-infrared (NIR) heptamethine cyanine (B1664457) dye. Due to the limited availability of peer-reviewed studies specifically on this compound, this document combines data from commercial suppliers with representative information from the broader class of heptamethine cyanine dyes possessing a carboxylic acid functional group. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, bio-imaging, and diagnostics.

Core Compound Information

This compound is a fluorescent dye that absorbs and emits light in the near-infrared spectrum. Its chemical structure features a heptamethine chain, which is characteristic of this class of dyes and is responsible for its spectral properties. The presence of a carboxylic acid group provides a reactive handle for bioconjugation, allowing for its attachment to various biomolecules such as antibodies, peptides, and nanoparticles.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers.

| Property | Value |

| CAS Number | 2311980-68-2 |

| Molecular Formula | C₃₀H₃₃IN₂O₂ |

| Molecular Weight | 580.51 g/mol |

| Appearance | Green to dark green powder/crystal |

| Purity | >80.0% to ≥95% (as specified by supplier) |

| Synonyms | 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide; 2-[(1E,3Z,5E,7E)-4-Carboxy-7-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-indolium Iodide |

Spectral Properties

The defining characteristic of this compound is its performance in the near-infrared window, which is highly advantageous for biological applications due to reduced tissue autofluorescence and deeper light penetration.

| Spectral Property | Value |

| Maximum Absorption (λmax) | 745 - 750 nm (in methanol) |

| Emission | Near-Infrared Region |

| Molar Extinction Coefficient | Data not available |

| Quantum Yield | Data not available |

Applications in Research and Drug Development

Heptamethine cyanine dyes with carboxylic acid moieties are versatile tools in biomedical research. Their applications primarily leverage their NIR fluorescence and the ability to be conjugated to targeting ligands.

-

Fluorescent Imaging: These dyes are widely used as contrast agents for in vitro and in vivo imaging, including microscopy and whole-animal imaging.[1][2]

-

Cancer Theranostics: A significant area of application is in cancer research, where these dyes can act as "theranostic" agents, combining therapeutic and diagnostic functions.[3][4][5][6] They can be used for tumor imaging, image-guided surgery, and as photosensitizers in photodynamic therapy (PDT).[3][4][5][6]

-

Drug Delivery: The carboxylic acid group allows for the conjugation of therapeutic agents. The dye can then act as a carrier to deliver the drug to a specific target, which can be tracked through its fluorescence.[7][8][9]

-

Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, heptamethine cyanine dyes can generate reactive oxygen species (ROS), which are cytotoxic to nearby cells. This property is harnessed in PDT to selectively destroy cancer cells.[1][2][10][11]

Experimental Protocols and Methodologies

Synthesis of Heptamethine Cyanine Dyes

The synthesis of heptamethine cyanine dyes typically involves the condensation of two heterocyclic precursors with a polymethine chain-forming reagent.[12] A general synthetic approach is outlined below.

Caption: Generalized workflow for the synthesis of a heptamethine cyanine dye with a carboxylic acid group.

Bioconjugation via Carboxylic Acid Group

The carboxylic acid group is typically activated to form an active ester, which can then react with primary amines on biomolecules like antibodies or peptides to form a stable amide bond.

Caption: A typical workflow for the bioconjugation of a carboxylic acid-containing dye to a biomolecule.

In Vitro Cell Imaging

For cellular imaging, the dye or its conjugate is incubated with cells in culture, allowing for uptake and visualization using fluorescence microscopy.

Protocol Outline:

-

Cell Culture: Plate cells of interest in a suitable imaging dish or plate and grow to the desired confluency.

-

Dye Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in cell culture medium.

-

Incubation: Remove the culture medium from the cells and add the dye-containing medium. Incubate for a specific period (e.g., 30 minutes to several hours) at 37°C.

-

Washing: Remove the dye-containing medium and wash the cells with phosphate-buffered saline (PBS) to remove any unbound dye.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the NIR spectrum.

In Vivo Animal Imaging

For in vivo imaging, the dye or its conjugate is administered to a small animal model, and its biodistribution is monitored over time using a whole-animal imaging system.

Protocol Outline:

-

Animal Model: Utilize a relevant animal model (e.g., a mouse with a tumor xenograft).

-

Dye Administration: Administer the dye or its conjugate, typically via intravenous injection.

-

Imaging: At various time points post-injection, anesthetize the animal and place it in a small animal in vivo imaging system. Acquire fluorescence images using the appropriate excitation and emission wavelengths.

-

Data Analysis: Analyze the images to determine the biodistribution and tumor accumulation of the dye.

Signaling Pathways and Mechanisms of Action

The biological activity of heptamethine cyanine dyes, particularly in the context of cancer, is an area of active research.

Cellular Uptake Mechanisms

Certain heptamethine cyanine dyes have been shown to preferentially accumulate in cancer cells.[3][5][13] This selectivity is thought to be mediated by several factors, including:

-

Organic Anion-Transporting Polypeptides (OATPs): Some cancer cells overexpress OATPs, which can facilitate the uptake of these dyes.[7]

-

Mitochondrial and Plasma Membrane Potential: The altered membrane potentials in cancer cells may also contribute to dye accumulation.[13]

-

Hypoxic Tumor Microenvironment: The low oxygen conditions within tumors can influence dye uptake and retention.[8][9]

References

- 1. [PDF] Potential of Cyanine Derived Dyes in Photodynamic Therapy | Semantic Scholar [semanticscholar.org]

- 2. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Heptamethine Cyanine–Based Application for Cancer Theranostics [frontiersin.org]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. Recent progress on near-infrared fluorescence heptamethine cyanine dye-based molecules and nanoparticles for tumor imaging and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heptamethine Cyanine Dye Mediated Drug Delivery: Hype or Hope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heptamethine Cyanine Dye MHI-148-Mediated Drug Delivery System to Enhance the Anticancer Efficiency of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Potential of Cyanine Derived Dyes in Photodynamic Therapy - ProQuest [proquest.com]

- 11. The investigation of unique water-soluble heptamethine cyanine dye for use as NIR photosensitizer in photodynamic therapy of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Luminescent Core: A Technical Guide to the Fluorescence Mechanism of IR 754 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core fluorescence mechanism of IR 754 Carboxylic Acid, a near-infrared (NIR) heptamethine cyanine (B1664457) dye. This document provides a comprehensive overview of its photophysical properties, the influence of its chemical structure on its luminescent behavior, and detailed experimental protocols for its characterization. The information presented herein is intended to empower researchers, scientists, and drug development professionals to effectively harness the capabilities of this versatile fluorescent probe in their respective fields, from advanced bioimaging to innovative therapeutic strategies.

Core Photophysical Properties of this compound

This compound, systematically named 2-[4-Carboxy-7-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3,5-heptatrien-1-yl]-1,3,3-trimethyl-3H-Indolium Iodide, is a member of the heptamethine cyanine dye family, renowned for their strong absorption and emission in the near-infrared spectrum. This spectral window is particularly advantageous for biological applications due to reduced autofluorescence from endogenous molecules and deeper tissue penetration of light.

The fluorescence of this compound originates from its extensive π-conjugated system. Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The molecule then relaxes from this excited singlet state (S₁) back to the ground state (S₀) through the emission of a photon, a process known as fluorescence.

A key characteristic of cyanine dyes, including this compound, is their susceptibility to non-radiative decay pathways. The flexible polymethine chain can undergo torsional vibrations and rotations, which can lead to energy dissipation as heat rather than light, thereby reducing the fluorescence quantum yield. The structural environment, including solvent viscosity and binding to macromolecules, can restrict these motions and enhance fluorescence.

Table 1: Summary of Quantitative Photophysical Data for this compound

| Parameter | Value | Solvent | Notes |

| CAS Number | 2311980-68-2 | N/A | |

| Molecular Formula | C₃₀H₃₃IN₂O₂ | N/A | |

| Absorption Maximum (λmax) | 745 - 750 nm | Methanol (B129727) | The primary absorption peak corresponding to the S₀ → S₁ transition.[1] |

| Molar Extinction Coefficient (ε) | Data not available | A measure of how strongly the molecule absorbs light at a given wavelength. | |

| Emission Maximum (λem) | Data not available | The peak wavelength of the fluorescence emission spectrum. | |

| Stokes Shift | Data not available | The difference in wavelength between the absorption and emission maxima. | |

| Fluorescence Quantum Yield (ΦF) | Data not available | The ratio of photons emitted to photons absorbed. | |

| Fluorescence Lifetime (τ) | Data not available | The average time the molecule spends in the excited state before returning to the ground state. |

The Role of the Carboxylic Acid Moiety

The presence of a carboxylic acid group directly on the polymethine chain of IR 754 is a critical feature that significantly influences its chemical and photophysical behavior.

-

Bioconjugation: The carboxylic acid provides a reactive handle for covalent attachment to biomolecules such as proteins, antibodies, and nucleic acids through standard carbodiimide (B86325) chemistry (e.g., using EDC and NHS). This enables the targeted delivery and imaging of specific biological entities.

-

Solubility and Aggregation: The carboxyl group can influence the dye's solubility in aqueous media. At physiological pH, the carboxylic acid is typically deprotonated, increasing hydrophilicity. However, the planar structure of cyanine dyes predisposes them to aggregation (forming H- or J-aggregates) in aqueous solutions, which can drastically alter their absorption and emission properties. H-aggregates are typically non-fluorescent or weakly fluorescent with a blue-shifted absorption, while J-aggregates exhibit a sharp, red-shifted absorption band and can be highly fluorescent.[2][3][4] The carboxylic acid group can play a role in mediating these aggregation processes through hydrogen bonding and electrostatic interactions.

-

pH Sensitivity: The protonation state of the carboxylic acid is pH-dependent. Changes in pH can alter the electronic properties of the chromophore and its aggregation state, potentially leading to pH-sensitive fluorescence. This property can be exploited for developing pH sensors.

Experimental Protocols

This section provides detailed methodologies for the synthesis and photophysical characterization of this compound.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, a general approach for the synthesis of meso-substituted heptamethine cyanine dyes can be adapted. The synthesis typically involves the condensation of two equivalents of a quaternary indolenine salt with a meso-substituted malondialdehyde derivative. For this compound, the key intermediate would be a derivative of malondialdehyde bearing a carboxylic acid group.

General Synthetic Workflow:

Figure 1: General synthetic workflow for meso-carboxy heptamethine cyanine dyes.

Step 1: Synthesis of Quaternized Indolenine Salt

-

Dissolve 2,3,3-trimethylindolenine in a suitable solvent (e.g., acetonitrile).

-

Add an excess of an appropriate alkylating agent (e.g., methyl iodide or ethyl tosylate).

-

Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and collect the precipitated quaternary salt by filtration.

-

Wash the product with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.

Step 2: Condensation to Form this compound

-

Dissolve the quaternized indolenine salt (2 equivalents) and a meso-carboxy malondialdehyde derivative (1 equivalent) in a suitable solvent system, such as a mixture of pyridine (B92270) and acetic anhydride.

-

Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by observing the formation of the intensely colored dye.

-

After completion, cool the reaction mixture and precipitate the crude dye by adding a non-solvent like diethyl ether.

-

Collect the crude product by filtration.

-

Purify the dye using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., methanol/water).

Measurement of Photophysical Properties

Protocol for Determining Absorption and Emission Spectra:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain solutions with absorbances in the range of 0.01 to 0.1 at the absorption maximum.

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Record the absorption spectrum of the sample solutions in a 1 cm path length quartz cuvette from 500 nm to 900 nm.

-

Use the pure solvent as a reference.

-

Identify the wavelength of maximum absorption (λmax).

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer equipped with a near-infrared detector.

-

Excite the sample at its absorption maximum (λmax).

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 950 nm.

-

Identify the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (Stokes Shift = λem - λmax).

-

Protocol for Determining Fluorescence Quantum Yield (Relative Method):

The fluorescence quantum yield (ΦF) can be determined relative to a standard dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO, ΦF = 0.13).

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measurements:

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (nsample² / nstd²) where:

-

ΦF,std is the quantum yield of the standard.

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

-

n is the refractive index of the solvent.

-

-

Fluorescence Mechanism and Jablonski Diagram

The fluorescence process of this compound can be visualized using a Jablonski diagram.

Figure 2: Jablonski diagram illustrating the photophysical processes of a fluorophore.

-

Absorption: The molecule absorbs a photon, transitioning from the ground vibrational level of the ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁). This is a very fast process, occurring on the femtosecond timescale.

-

Vibrational Relaxation and Internal Conversion: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This process is non-radiative and occurs on the picosecond timescale. Internal conversion, a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀), can also occur and competes with fluorescence.

-

Fluorescence: From the lowest vibrational level of S₁, the molecule returns to one of the vibrational levels of the S₀ state by emitting a photon. This radiative decay process occurs on the nanosecond timescale. The energy of the emitted photon is lower than that of the absorbed photon, resulting in the characteristic Stokes shift.

-

Intersystem Crossing: The molecule in the S₁ state can also undergo a spin-forbidden transition to the first excited triplet state (T₁). This non-radiative process is known as intersystem crossing. From the T₁ state, the molecule can return to the S₀ state via phosphorescence (a slow radiative process) or non-radiative decay. For most cyanine dyes, intersystem crossing is less efficient than internal conversion and fluorescence.

Conclusion

This compound is a valuable near-infrared fluorophore with significant potential in various scientific and biomedical applications. Its core fluorescence mechanism is governed by the electronic transitions within its extensive π-conjugated system, with its photophysical properties being sensitive to the local environment. The presence of the carboxylic acid moiety provides a crucial handle for bioconjugation and influences its solubility and aggregation behavior. While specific quantitative photophysical data for this particular dye remains to be extensively published, the experimental protocols provided in this guide offer a clear pathway for its characterization. A thorough understanding of its fluorescence mechanism and the factors that influence it is paramount for the successful design and implementation of advanced fluorescent probes and imaging agents.

References

A Technical Guide to Cyanine Dyes for Near-Infrared Imaging in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of cyanine (B1664457) dyes in near-infrared (NIR) imaging. Cyanine dyes have become indispensable tools in preclinical and clinical research, offering deep tissue penetration and high signal-to-background ratios for non-invasive in vivo imaging. This document provides a comprehensive overview of their properties, experimental applications, and the underlying biological mechanisms.

Introduction to Near-Infrared Imaging with Cyanine Dyes

Near-infrared (NIR) imaging, operating within the 700-900 nm spectral window, provides significant advantages for in vivo studies due to the reduced absorption and scattering of light by biological tissues in this range.[1][2] This allows for deeper tissue penetration and lower autofluorescence compared to imaging in the visible spectrum.[2][3] Cyanine dyes are a class of synthetic fluorophores particularly well-suited for NIR imaging due to their high molar extinction coefficients, good quantum yields, and tunable photophysical properties.[4][5]

Heptamethine cyanine dyes, in particular, have emerged as promising agents for tumor imaging and targeted therapy, with some demonstrating preferential accumulation in cancer cells without the need for chemical conjugation.[6][7] The ability to conjugate these dyes to targeting moieties such as antibodies and peptides has further expanded their utility in visualizing specific molecular targets in vivo.[5][8]

Physicochemical Properties of Common Cyanine Dyes

The selection of a cyanine dye for a specific application depends on its unique photophysical and chemical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), molar extinction coefficient (ε), quantum yield (Φ), and plasma protein binding.

| Dye | Max Excitation (λex, nm) | Max Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Plasma Protein Binding |

| Indocyanine Green (ICG) | ~800 | ~830 | ~121,000 - 238,000 | ~0.093 | High (binds to albumin and lipoproteins)[2][9][10] |

| IRDye 800CW | ~774-785 | ~803-830 | ~171,000 - 270,000 | ~0.054 | Low (compared to ICG)[3][11][12] |

| ZW800-1 | ~760 | ~780 | High | High | Very Low (zwitterionic nature prevents significant binding)[13][14][15] |

| Cy5.5 | ~660 | ~710 | ~250,000 | ~0.28 | Moderate to High[3][13] |

| Cy7 | ~750 | ~780 | ~250,000 | ~0.28 | Moderate to High[16] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of cyanine dyes in research. The following sections provide step-by-step protocols for common experimental procedures.

Antibody Conjugation with NHS-Ester Cyanine Dyes

This protocol describes the covalent attachment of an amine-reactive cyanine dye to an antibody via N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on lysine (B10760008) residues.[4][16]

Materials:

-

Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

Cyanine dye NHS ester

-

Anhydrous DMSO or DMF

-

Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5-9.0)

-

Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin column. Adjust the antibody concentration to 2-10 mg/mL.[16]

-

Dye Preparation: Allow the vial of cyanine dye NHS ester to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[16]

-

Conjugation Reaction:

-

Quenching: Stop the reaction by adding the quenching reagent to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[4]

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with storage buffer.[4]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the maximum absorbance of the dye. The DOL is calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where A_max is the absorbance at the dye's maximum wavelength, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the antibody, ε_dye is the molar extinction coefficient of the dye, and CF is the correction factor for the dye's absorbance at 280 nm.[16]

-

Storage: Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage.[4]

In Vivo Near-Infrared Fluorescence Imaging in Mice

This protocol outlines the general procedure for non-invasive imaging of cyanine dye-labeled probes in a mouse model.[3][17]

Materials:

-

Anesthesia (e.g., isoflurane)

-

Cyanine dye-labeled imaging probe

-

Sterile saline or PBS for injection

-

In vivo imaging system equipped with appropriate excitation and emission filters

-

Warming pad

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance). Place the anesthetized mouse on the imaging platform within a light-tight chamber.[3][17]

-

Probe Administration: Inject the cyanine dye-labeled probe intravenously via the tail vein. The typical injection volume is 100-200 µL.[17][18] The dose will depend on the specific probe and experimental design.

-

Image Acquisition:

-

Select the appropriate excitation and emission filters for the cyanine dye being used. For example, for an 800 nm dye, use an excitation filter around 760 nm and an emission filter around 830 nm.[3]

-

Acquire images at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h) to monitor the biodistribution and target accumulation of the probe.[19][20]

-

Typical acquisition times range from 10 to 60 seconds.[3]

-

-

Animal Recovery: After imaging, remove the mouse from the imaging system and place it on a warming pad until it recovers from anesthesia.[3]

-

Data Analysis: Analyze the acquired images using appropriate software to quantify the fluorescence intensity in regions of interest (e.g., tumor, organs).

Ex Vivo Biodistribution Study

This protocol describes the procedure for determining the distribution of a cyanine dye-labeled probe in various organs and tissues after in vivo imaging.[21][22]

Materials:

-

Euthanasia agent

-

Surgical instruments for dissection

-

In vivo imaging system or a dedicated ex vivo imaging system

-

Phosphate-buffered saline (PBS)

Procedure:

-

Euthanasia and Dissection: At the final imaging time point, humanely euthanize the mouse.

-

Organ Harvesting: Immediately dissect and harvest the organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).[21][22]

-

Organ Imaging:

-

Arrange the harvested organs on a non-fluorescent surface.

-

Acquire fluorescence images of the organs using the imaging system with the same settings used for in vivo imaging.[21]

-

-

Data Quantification:

-

Draw regions of interest (ROIs) around each organ in the acquired images.

-

Measure the average fluorescence intensity within each ROI.

-

Calculate the signal-to-background ratio by comparing the fluorescence intensity of target tissues to that of a non-target tissue like muscle.[21]

-

Signaling Pathways and Experimental Workflows

Understanding the biological pathways involved in probe accumulation and the logical flow of probe development is essential for designing effective imaging experiments.

Receptor-Mediated Endocytosis

For targeted imaging probes, the primary mechanism of cellular uptake is often receptor-mediated endocytosis.[6][23] This process allows for the specific internalization of the probe into target cells that express the corresponding receptor.

Workflow for Targeted NIR Probe Development

The development of a targeted NIR imaging probe follows a structured workflow from initial design to in vivo validation.

Conclusion

Cyanine dyes are powerful tools for NIR imaging in biomedical research and drug development. Their favorable photophysical properties and the ability to be conjugated to targeting molecules enable sensitive and specific visualization of biological processes in vivo. By understanding their characteristics and employing standardized experimental protocols, researchers can effectively leverage cyanine dyes to advance their studies in areas such as oncology, immunology, and neuroscience. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of cyanine dye-based NIR imaging in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. Binding properties of indocyanine green in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. IRDye800CW-Cyclic albumin-binding domain (Ac-RLIEDICLPRWGCLWEDDK-NH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. ZW800-1 for Assessment of Blood-Brain Barrier Disruption in a Photothrombotic Stroke Model [medsci.org]

- 15. ZW800-1, a zwitterionic near-infrared fluorophore, and its cyclic RGD peptide derivative cyclo-(RGDyK)-ZW800-1 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. researchgate.net [researchgate.net]

- 19. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]

- 20. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Solubility and Applications of IR 754 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of IR 754 Carboxylic Acid in Dimethyl Sulfoxide (DMSO) and water. It is intended to be a valuable resource for researchers and professionals in the fields of biotechnology, drug discovery, and diagnostics who are considering this near-infrared (NIR) fluorescent dye for their applications. This document outlines the dye's properties, provides guidance on its dissolution, and presents a sample experimental workflow.

Introduction to this compound

This compound is a member of the heptamethine cyanine (B1664457) dye family, characterized by its strong absorption and fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxylic acid group, which allows for covalent conjugation to biomolecules such as proteins, antibodies, and amino-modified oligonucleotides. The NIR properties of IR 754 make it a valuable tool for deep-tissue imaging and other applications where minimizing autofluorescence from biological samples is critical.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₃₀H₃₃IN₂O₂ |

| Molecular Weight | Approximately 580.51 g/mol |

| Appearance | Green to dark green powder or crystals[1] |

Solubility Profile: DMSO and Water

A critical aspect of working with this compound is understanding its solubility, as this directly impacts its usability in biological and pharmaceutical research.

Qualitative Solubility Analysis

Based on the chemical structure, this compound is classified as a non-sulfonated cyanine dye. Dyes in this class are known for their hydrophobic nature. Consequently, this compound exhibits low solubility in aqueous solutions like water or phosphate-buffered saline (PBS). The large organic structure outweighs the hydrophilic contribution of the single carboxylic acid group.

Conversely, this compound is soluble in polar aprotic organic solvents , with Dimethyl Sulfoxide (DMSO) being a common choice for creating concentrated stock solutions. Other organic solvents such as dimethylformamide (DMF) can also be used. For most biological applications, a stock solution in DMSO is prepared first and then diluted into the final aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the aqueous medium is low enough to not affect the biological system under study.

Quantitative Solubility Data

| Solvent | Estimated Solubility | Remarks |

| DMSO | > 10 mg/mL | DMSO is the recommended solvent for preparing concentrated stock solutions. |

| Water | < 0.1 mg/mL | The dye is sparingly soluble in water, often leading to aggregation. |

| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, solubility is very limited in aqueous buffers. |

Note: The values presented are estimates for a typical non-sulfonated cyanine dye and should be empirically verified for specific applications.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound (MW: ~580.51 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

-

Calibrated micropipettes

Procedure:

-

Weighing the Dye: Accurately weigh out a small amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.

-

Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

For 1 mg of dye: Volume = (0.001 g / 580.51 g/mol ) / 0.010 mol/L ≈ 0.000172 L = 172 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the dye.

-

Mixing: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., to 37°C) can aid dissolution but should be done with caution to avoid degradation.

-

Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C.

Visualizations

Experimental Workflow: Preparation for Cell Staining

The following diagram illustrates a typical workflow for preparing this compound for a cell staining experiment.

Conceptual Signaling Pathway: Targeted Photodynamic Therapy

This diagram illustrates a conceptual signaling pathway for the use of an antibody-drug conjugate (ADC) involving this compound in targeted photodynamic therapy (PDT).

Conclusion

This compound is a valuable near-infrared fluorescent dye for researchers in various life science disciplines. While its poor aqueous solubility presents a challenge, this can be effectively managed by using DMSO for initial dissolution to create concentrated stock solutions. The carboxylic acid functionality provides a versatile handle for conjugation to a wide array of biomolecules, enabling applications in targeted imaging, drug delivery, and diagnostics. The protocols and conceptual frameworks provided in this guide offer a solid foundation for the successful implementation of this compound in research and development.

References

IR-754 Carboxylic Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction